2-aminocyclohex-3-ene-1-carboxylic acid hydrochloride
Overview
Description
2-Aminocyclohex-3-ene-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₇H₁₂ClNO₂. It is a derivative of cyclohexene, featuring an amino group and a carboxylic acid group, with the hydrochloride salt form enhancing its solubility in water. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminocyclohex-3-ene-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclohexene Functionalization: The starting material, cyclohexene, undergoes functionalization to introduce the amino and carboxylic acid groups. This can be achieved through a series of reactions including halogenation, amination, and carboxylation.
Hydrochloride Formation: The free base form of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group or the double bond in the cyclohexene ring.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or reduce the double bond in the cyclohexene ring.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Aminocyclohex-3-ene-1-carboxylic acid derivatives with oxidized amino groups.
Reduction Products: Cyclohexanol derivatives, reduced amino compounds.
Substitution Products: Various substituted cyclohexene derivatives.
Scientific Research Applications
2-Aminocyclohex-3-ene-1-carboxylic acid hydrochloride is utilized in several research domains:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-aminocyclohex-3-ene-1-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Cyclohexane-1,2-diamine: Similar in structure but lacks the carboxylic acid group.
Cyclohex-3-ene-1-carboxylic acid: Similar but lacks the amino group.
2-Aminocyclohexanol: Similar but has a hydroxyl group instead of a carboxylic acid group.
Uniqueness: 2-Aminocyclohex-3-ene-1-carboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid groups on a cyclohexene ring, allowing it to participate in a wide range of chemical reactions and interactions.
Properties
IUPAC Name |
2-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h2,4-6H,1,3,8H2,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGIRSZIKGUXTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C=C1)N)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694322 | |
Record name | 2-Aminocyclohex-3-ene-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142035-00-5, 1216758-11-0 | |
Record name | 2-Aminocyclohex-3-ene-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminocyclohex-3-ene-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.